tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate
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Overview
Description
tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate: is a chemical compound with the molecular formula C₉H₂₀N₂O₃ and a molecular weight of 204.27 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-amino-1-(methoxymethyl)ethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new chemical reactions and methodologies .
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference standard in pharmaceutical testing .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl methyl(2-(methylamino)ethyl)carbamate
- tert-Butyl (S)-(1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate
Comparison: tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .
Properties
IUPAC Name |
tert-butyl N-(1-amino-3-methoxypropan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQNSCBRYGWVTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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